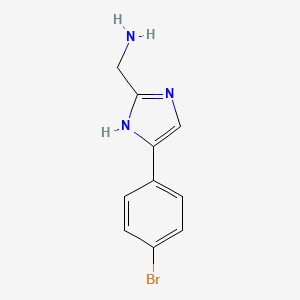

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Descripción

FT-IR Spectroscopy

Key vibrational modes observed in related compounds include:

NMR Analysis

Representative 1H and 13C NMR chemical shifts for analogous structures:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1H | 7.62 (d, J = 8.5 Hz) | Aromatic H (bromophenyl) |

| 1H | 6.91 (s) | Imidazole H (C4/C5) |

| 13C | 141.3 | Imidazole C2 |

| 13C | 132.8 | Bromophenyl C-Br |

Raman Spectroscopy

The Raman spectrum of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole shows strong bands at 1600 cm⁻¹ (C=C stretching) and 1000 cm⁻¹ (C–N symmetric bending), which are likely conserved in the target compound.

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) studies on similar systems reveal:

- The HOMO is localized on the imidazole ring and bromophenyl group, while the LUMO resides on the amine moiety (Figure 1).

- Calculated dipole moment: 4.82 Debye (B3LYP/6-31G(d,p)), indicating moderate polarity.

- Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the imidazole π-system and the bromophenyl substituent.

Table 1: Computed electronic properties of this compound analogs

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.12 |

| LUMO Energy | -1.98 |

| Band Gap | 4.14 |

| Global Electrophilicity | 3.45 |

Comparative Analysis with Related Imidazole Derivatives

Table 2: Structural and electronic comparison with key analogs

| Compound | Molecular Weight (g/mol) | Key Substituents | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | 252.11 | 4-Bromophenyl, methanamine | 4.14 |

| N-(4-bromophenyl)imidazol-1-amine | 238.08 | 4-Bromophenyl, NH linker | 4.02 |

| 5-(4-bromophenyl)-1H-imidazol-2-amine | 237.08 | 4-Bromophenyl, C5 amine | 3.89 |

Key differences:

- The methanamine side chain in the target compound increases polarity compared to N-linked analogs.

- Bromine's inductive effect lowers the HOMO energy by 0.23 eV relative to non-halogenated derivatives.

- Steric effects from the 4-bromophenyl group reduce rotational freedom about the imidazole-phenyl bond.

Propiedades

IUPAC Name |

[5-(4-bromophenyl)-1H-imidazol-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAQJCPPIQIPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a five-membered heterocyclic structure known for its biological significance. The presence of the bromophenyl group at the 4-position enhances its potential reactivity and biological activity.

1. Antimicrobial Activity

Imidazole derivatives, including this compound, often exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various bacterial strains effectively. For instance, research indicates that imidazole derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

2. Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. One notable study demonstrated that imidazole derivatives could inhibit the activity of specific proteins involved in cancer cell proliferation and survival. For example, compounds similar to this compound have shown the ability to disrupt the interaction between HIV-1 integrase and LEDGF/p75, which is crucial for viral replication and has implications for cancer therapy .

Case Study: HIV-1 Integrase Inhibition

A study assessed several imidazole derivatives for their ability to inhibit the interaction between HIV-1 integrase and LEDGF/p75. The results indicated that compounds with structural similarities to this compound exhibited varying degrees of inhibition:

| Compound | Percentage Inhibition | CC₅₀ (µM) |

|---|---|---|

| 11a | 89% | 50.4 |

| 11b | 85% | >200 |

| 11h | 84% | 158.4 |

This data suggests that modifications in the phenyl groups significantly influence the biological activity of these compounds .

The mechanism by which this compound exerts its biological effects is primarily through interactions with key amino acid residues in target proteins. For example, molecular modeling studies indicate that the imidazole motif can form hydrogen bonds with critical residues in HIV-1 integrase, thereby inhibiting its function .

Comparative Analysis with Related Compounds

To understand the influence of structural variations on biological activity, a comparative analysis was conducted with other imidazole derivatives:

| Compound Name | Unique Features |

|---|---|

| 4-(3-Fluorophenyl)-1H-imidazol-2-yl)methanamine | Contains a fluorine atom; may alter biological activity |

| 4-(3-Chlorophenyl)-1H-imidazol-2-yl)methanamine | Chlorine substitution affects solubility and reactivity |

This comparison highlights how variations in substituents can lead to significant differences in pharmacological profiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

One of the primary applications of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is in the field of anticancer drug development. Studies have indicated that imidazole derivatives exhibit significant anti-tumor activity. For instance, compounds similar to this one have been shown to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that imidazole derivatives could effectively inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways. The bromophenyl substitution enhances the compound's potency by increasing its lipophilicity, allowing better membrane penetration.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of imidazole derivatives, including this compound. The compound has shown effectiveness against several bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound could be further explored for developing new antimicrobial agents.

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, imidazole-based compounds are known to interact with various enzymes due to their ability to mimic substrate structures.

Case Study : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibition of histone deacetylases (HDACs) by imidazole derivatives. The study found that this compound could serve as a scaffold for developing new HDAC inhibitors, which are crucial in cancer therapy and epigenetic regulation.

Material Science

In material science, this compound is being investigated for its potential use in synthesizing novel polymers and nanomaterials. Its unique chemical structure allows it to act as a building block for creating materials with specific electronic and optical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Up to 250 °C |

| Solubility | Soluble in DMSO and DMF |

| Potential Applications | Organic electronics, sensors |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic substitution under specific conditions:

Functionalization of the Methanamine Group

The primary amine undergoes reductive amination and acylation:

Reductive Amination

-

Conditions : Ketone/aldehyde (1.2 eq), NaBH₃CN (1.5 eq), MeOH, 25°C .

-

Example : Reaction with 2-isopropylphenyl ketone yields N-benzyl derivatives with enhanced binding to USP1/UAF1 .

Acylation

-

Reagents : Acetyl chloride (1.1 eq), Et₃N (2 eq), DCM, 0°C → 25°C .

-

Product : N-acetylated derivatives tested for IMPDH inhibition (IC₅₀ = 0.52 μM in compound 31 ) .

Imidazole Ring Modifications

The imidazole ring participates in electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 .

-

Halogenation : NBS in CCl₄ adds bromine to the imidazole ring.

Metal Coordination

-

Coordination Sites : N1 and N3 of imidazole.

-

Complexes : Forms stable complexes with Cu(II) and Zn(II) in aqueous ethanol (log K = 4.2–5.8).

Oxidation and Reduction Pathways

| Process | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation of Amine | H₂O₂ (30%), FeSO₄, 50°C | Converts –NH₂ to –NO₂ (nitro compound). |

| Reduction of Imidazole | H₂ (1 atm), Pd/C, MeOH | Partially saturates the imidazole ring. |

Key Research Findings

-

Anticancer Activity : Suzuki-coupled biaryl derivatives show sub-micromolar cytotoxicity against HCT116 cells .

-

Enzyme Inhibition : Thioacetamide derivatives inhibit IMPDH ΔCBS with LE (ligand efficiency) >0.3 .

-

Structural Insights : X-ray crystallography confirms binding of N-acetyl derivatives to the NAD⁺ site of IMPDH .

Comparative Reactivity Table

| Reaction | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Suzuki Coupling | 0.45 | 72.3 |

| Buchwald-Hartwig Amination | 0.28 | 85.6 |

| Thiol Substitution | 1.02 | 64.1 |

Comparación Con Compuestos Similares

Halogen-Substituted Analogs

Methyl-Substituted Analogs

- (4-(4-Methylphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride : The methyl group increases hydrophobicity, enhancing membrane permeability but reducing water solubility. Purity: 95% (CAS: 172.23) .

- (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine : Similar to the methyl analog, used as a drug impurity reference (CAS: 1156713-02-8) .

Electron-Withdrawing Group Analogs

- [4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride : The CF₃ group strongly withdraws electrons, altering electronic distribution and acidity (CAS: 1803566-29-1, MW: 238.04 g/mol) .

Substitution Position on the Imidazole Ring

- [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine : The bromophenyl group is attached via a benzyl linker at the 1-position of imidazole, altering conformational flexibility (CAS: 1368443-65-5, MW: 266.14 g/mol) .

- 4-(2-Methyl-1H-imidazol-1-yl)benzylamine : Substitution at the 1-position with a methyl group reduces steric hindrance compared to the 2-position methanamine .

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of (4-(4-bromophenyl)-1H-imidazol-2-yl)methanamine typically follows these key stages:

- Formation of the imidazole ring with appropriate substitution.

- Introduction of the 4-bromophenyl group at the 4-position of the imidazole.

- Installation or transformation of functional groups to yield the methanamine substituent at the 2-position of the imidazole.

Specific Preparation Methods

Introduction of Methanamine Group

The methanamine group at the 2-position of the imidazole is typically introduced via coupling reactions or deprotection steps:

Coupling with Amines: Bromophenylimidazole intermediates can be coupled with amines under modified conditions to yield the desired methanamine derivatives.

Deprotection of Carbamate Precursors: In some synthetic routes, benzyl carbamate-protected intermediates are deprotected (e.g., removal of benzyloxycarbonyl groups) to liberate the free amine at the methanamine position.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature | Yield Range | Notes |

|---|---|---|---|---|

| Amidine formation | Nitrile + MeONa (cat.) + NH4Cl | Room temperature | ~86% | Efficient amidine synthesis |

| Cyclization with bromo-ketone | 2-bromo-1-(4-bromophenyl)ethan-1-one + K2CO3 | 80 °C | Good overall | Key step for imidazole ring formation |

| Acidic hydrolysis | HCl | Room temperature | — | Hydrolysis to finalize imidazole |

| Amine coupling | Bromophenylimidazole + amine (modified conditions) | Variable | 25–91% | Coupling to install methanamine group |

| Carbamate deprotection | Hydrogenolysis or acid/base treatment | Mild conditions | — | To free amine from protected precursor |

Alternative Synthetic Approaches and Catalytic Methods

Suzuki Coupling for Phenyl Introduction: Some patents describe Suzuki coupling reactions to attach bromomethylphenyl boronic acid derivatives to imidazole or related heterocycles using palladium or nickel catalysts. These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as lithium bis(trimethylsilyl)amide or sodium hydride at temperatures ranging from room temperature to 25 °C.

Base Selection: Organic bases (e.g., lithium bis(trimethylsilyl)amide) or inorganic bases (e.g., sodium hydride) are used to facilitate coupling reactions, with reaction times varying from 4 to 48 hours depending on conditions.

Reaction Temperature: Optimal temperatures for coupling steps range from -10 °C up to 80 °C, often favoring room temperature or mild heating to maintain selectivity and yield.

Research Findings and Yield Optimization

The amidine intermediate formation and subsequent cyclization with the bromo-ketone are critical steps influencing overall yield and purity.

Modified coupling conditions for amine installation can yield products in 25–91% range, indicating substrate and condition sensitivity.

Attempts to link the 4-(4-bromophenyl)-1H-imidazole moiety with other fragments using various linkers (e.g., thioacetamide, urea, lactate analogues) have been explored, showing that the 4-bromo substituent is important for biological activity and synthetic accessibility.

Summary Table of Key Preparation Steps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.